(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
CAS No.: 959573-34-3
Cat. No.: VC2166661
Molecular Formula: C28H23NO5
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959573-34-3 |
|---|---|
| Molecular Formula | C28H23NO5 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C28H23NO5/c30-26(27(31)32)25(23-15-7-9-17-8-1-2-10-18(17)23)29-28(33)34-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m0/s1 |
| Standard InChI Key | BUZJFSDHZCMMQV-UIOOFZCWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a complex organic compound that incorporates a fluorenyl group, a naphthyl group, and a hydroxyl group. This compound is typically used in research settings, particularly in the synthesis of peptides or as a building block in organic chemistry.
Synonyms
-
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
-
N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid
-
CAS No.: 959573-34-3
Research Findings and Applications
This compound is primarily used in peptide synthesis due to its fluorenyl protecting group, which is commonly used to protect amino groups during peptide synthesis. The naphthyl group provides additional structural complexity, which can be useful in studying interactions with biological systems.
Chemical Synthesis
The synthesis of this compound typically involves the protection of an amino acid with a fluorenyl group, followed by incorporation of the naphthyl group. The specific synthetic routes may vary depending on the starting materials and desired purity.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume